molecular formula C20H19N5O2 B11138722 N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide

N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide

Cat. No.: B11138722
M. Wt: 361.4 g/mol
InChI Key: MUBPZLGFDOWNHV-UHFFFAOYSA-N
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Description

N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide is a complex organic compound that features a unique combination of indole, pyridine, and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide typically involves multiple steps:

    Formation of the Indole-Pyridine Intermediate: The initial step involves the synthesis of the indole-pyridine intermediate. This can be achieved through a Pictet-Spengler reaction, where tryptamine reacts with an aldehyde to form a tetrahydro-β-carboline derivative.

    Oxidation and Functionalization: The intermediate is then oxidized to introduce the necessary functional groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Coupling with Pyrazinecarboxylic Acid: The final step involves coupling the oxidized intermediate with pyrazinecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyridine rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, particularly at the carbonyl and amide functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide has potential as a pharmacophore in drug design. Its indole moiety is known for its presence in many bioactive compounds, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. The combination of indole and pyrazine structures suggests possible applications in treating neurological disorders, cancer, and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.

Mechanism of Action

The mechanism by which N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide exerts its effects is likely related to its ability to interact with various molecular targets. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. This can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine Derivatives: Compounds like serotonin and melatonin, which also contain the indole moiety.

    Pyridine Derivatives: Nicotinamide and pyridoxine, which are important in biological systems.

    Pyrazine Derivatives: Compounds like pyrazinamide, used in tuberculosis treatment.

Uniqueness

What sets N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and application.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C20H19N5O2/c26-19(13-24-20(27)18-12-21-7-8-22-18)25-9-5-14(6-10-25)16-11-23-17-4-2-1-3-15(16)17/h1-5,7-8,11-12,23H,6,9-10,13H2,(H,24,27)

InChI Key

MUBPZLGFDOWNHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CNC(=O)C4=NC=CN=C4

Origin of Product

United States

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